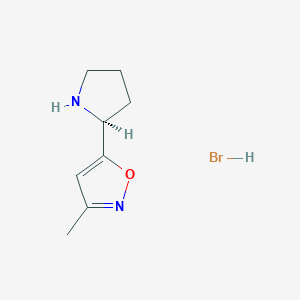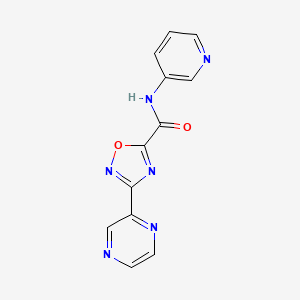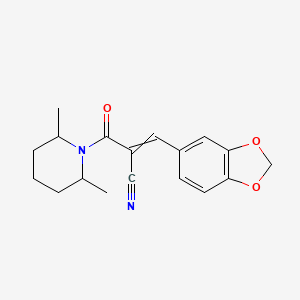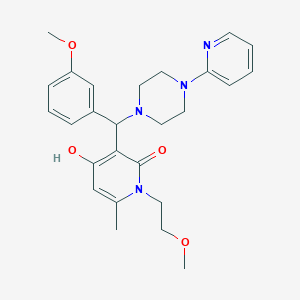
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
The synthesis of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoromethyl Group: This step often involves fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Isopropylphenoxy Group: This step can be accomplished through etherification reactions, where the phenol derivative is reacted with an appropriate alkylating agent.
Industrial production methods may involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The fluoromethyl group and azetidine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone can be compared with other similar compounds, such as:
1-(3-(Chloromethyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone: This compound features a chloromethyl group instead of a fluoromethyl group, which may result in different chemical reactivity and biological activity.
1-(3-(Hydroxymethyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone: The presence of a hydroxymethyl group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[3-(fluoromethyl)azetidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-11(2)13-3-5-14(6-4-13)19-10-15(18)17-8-12(7-16)9-17/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSVIDIZMNTAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2570998.png)


![3-{[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2571002.png)
![4-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide](/img/structure/B2571007.png)
![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2571008.png)


![2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide](/img/structure/B2571013.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2571017.png)
![7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2571018.png)

